![molecular formula C6H8N2O2 B1367426 (6-Methoxypyridazin-3-yl)methanol CAS No. 89532-79-6](/img/structure/B1367426.png)
(6-Methoxypyridazin-3-yl)methanol
Overview
Description
(6-Methoxypyridazin-3-yl)methanol is an organic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
(6-Methoxypyridazin-3-yl)methanol can be synthesized from methyl 6-methoxypyridazine-3-carboxylate. The synthesis involves the reduction of the ester using sodium tetrahydroborate (NaBH4) and calcium chloride (CaCl2) in a mixture of methanol and tetrahydrofuran (THF) at room temperature. The reaction is typically completed within one hour, yielding this compound as a brown oil .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of common reagents and solvents makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxypyridazin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (6-Methoxypyridazin-3-yl)aldehyde or (6-Methoxypyridazin-3-yl)carboxylic acid.
Scientific Research Applications
Chemistry
In organic synthesis, (6-Methoxypyridazin-3-yl)methanol serves as an intermediate for creating more complex organic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for synthesizing derivatives with specific functional groups.
Recent studies have highlighted the compound's potential anticancer properties. For instance, a study demonstrated that derivatives containing this compound exhibited significant cytotoxic effects against cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating effective inhibition of cell proliferation .
Additionally, the compound has been shown to induce apoptosis in cancer cells, suggesting its role in cancer therapy development. The mechanism involves interactions with specific molecular targets, where the hydroxyl group can form hydrogen bonds with biological molecules .
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows for modifications that can tailor its properties for specific applications in pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Activity
A study published in Molecules evaluated the anticancer activity of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives had IC50 values as low as 9 µM against HCT-116 cells, showcasing their potential as therapeutic agents .
Case Study 2: Mechanism of Action
Research conducted on the apoptotic effects of this compound revealed that treatment with this compound led to a significant increase in early and late apoptotic cells across several cancer cell lines. Flow cytometric analysis demonstrated a concentration-dependent increase in apoptosis markers, indicating its effectiveness in inducing cell death in malignant cells .
Mechanism of Action
The mechanism of action of (6-Methoxypyridazin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxymethyl-6-methoxypyridazine
- 3-Methoxy-6-hydroxymethyl-pyridazin
- 3-Pyridazinemethanol, 6-methoxy
Uniqueness
(6-Methoxypyridazin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and hydroxymethyl groups allows for diverse chemical reactivity and potential biological activity .
Biological Activity
(6-Methoxypyridazin-3-yl)methanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is synthesized from methyl 6-methoxypyridazine-3-carboxylate through a reduction process using sodium tetrahydroborate (NaBH4) in a solvent mixture of methanol and tetrahydrofuran (THF) at room temperature. The reaction typically yields the compound as a brown oil within one hour.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy group contributes to hydrophobic interactions, which can enhance binding affinity and specificity towards molecular targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably, it has been evaluated for its effectiveness against several cancer cell lines:
- MCF-7 Cells : Exhibited substantial decreases in viability with an IC50 value of approximately 9 µM.
- HCT-116 Cells : Showed a reasonable response with an IC50 value of around 25 µM.
- HeLa Cells : Displayed moderate sensitivity with an IC50 greater than 100 µM .
The compound has been shown to induce apoptosis in cancer cells, increasing both early and late apoptotic populations in a concentration-dependent manner .
Case Studies
- Inhibition of DNA-PK : A derivative of this compound, specifically (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814), acts as a catalytic inhibitor of DNA-dependent protein kinase (DNA-PK). This inhibition disrupts DNA repair mechanisms, potentially increasing the susceptibility of tumor cells to chemotherapy and radiotherapy .
- Apoptosis Induction : Flow cytometric analyses revealed that treatment with this compound led to significant increases in both early and late apoptotic cells across various concentrations, indicating its role in promoting programmed cell death in cancerous cells .
Comparative Analysis of Biological Activity
Cell Line | IC50 Value (µM) | Apoptosis Induction |
---|---|---|
MCF-7 | 9 | Early: ~10%, Late: ~40% |
HCT-116 | 25 | Early: ~10%, Late: ~35% |
HeLa | >100 | Early: ~10%, Late: Increased at higher concentrations |
Properties
IUPAC Name |
(6-methoxypyridazin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAODUOUIWBJNQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530143 | |
Record name | (6-Methoxypyridazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89532-79-6 | |
Record name | (6-Methoxypyridazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30530143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-methoxypyridazin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814) interact with DNA-PK and what are the downstream effects?
A1: The provided abstract states that (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814) acts as a catalytic inhibitor of DNA-PK []. While the specific mechanism of action is not detailed in the abstract, inhibiting DNA-PK's catalytic activity would hinder its ability to repair DNA double-strand breaks (DSBs). This disruption in DNA repair could make tumor cells more susceptible to chemo- and radiotherapy, ultimately leading to increased cell death.
Q2: What is the significance of (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814) entering clinical development?
A2: The fact that (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814) has progressed to clinical development is significant because it suggests promising preclinical results []. Clinical trials will be essential in evaluating the compound's efficacy and safety profile in humans, potentially paving the way for a new therapeutic strategy for cancer treatment. These trials will provide valuable insights into whether targeting DNA-PK with this specific inhibitor translates into clinical benefit for cancer patients.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.